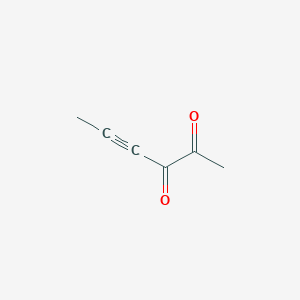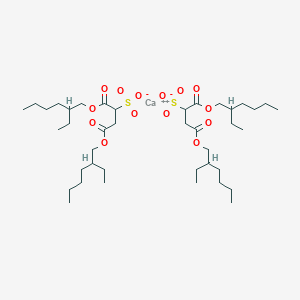![molecular formula C12H15NO2 B125184 Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate CAS No. 155696-54-1](/img/structure/B125184.png)
Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate, also known as Methyl 4-[(E)-2-(2-methylpropylidene)hydrazinylidene]benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule belongs to the class of azo dyes and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate is not well understood. However, it is believed that the compound acts as a nucleophile and forms covalent bonds with other molecules. This property makes it useful in organic reactions, where it can act as a catalyst.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate. However, studies have shown that the compound is not toxic to cells and does not have any significant effects on the cellular metabolism.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate in lab experiments is its high reactivity and selectivity. It can be used as a catalyst for various organic reactions and can be easily synthesized in the lab. However, the compound has some limitations, such as its limited solubility in water and its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate. One area of research could be the optimization of the synthesis method to achieve higher yields and purity of the compound. Another area of research could be the development of new applications for the compound, such as its use as a fluorescent probe or in the development of new drugs. The compound's potential as a ligand in coordination chemistry could also be explored further. Additionally, the compound's mechanism of action and its effects on cellular metabolism could be studied in more detail.
合成法
The synthesis of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate involves the reaction between 4-aminobenzoic acid and 2-methylpropenal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate has found various applications in scientific research. It is commonly used as a reagent for the synthesis of various organic compounds. It has been used as a starting material for the synthesis of azo dyes, which find applications in the textile industry. This molecule has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
特性
CAS番号 |
155696-54-1 |
|---|---|
製品名 |
Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 4-(2-methylpropylideneamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h4-9H,1-3H3 |
InChIキー |
KKNCLVOCNUFJQL-UHFFFAOYSA-N |
SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
正規SMILES |
CC(C)C=NC1=CC=C(C=C1)C(=O)OC |
同義語 |
Benzoic acid, 4-[(2-methylpropylidene)amino]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















